molecular formula C8H14O3 B1206410 2-Ethoxyethyl methacrylate CAS No. 2370-63-0

2-Ethoxyethyl methacrylate

Cat. No.: B1206410
CAS No.: 2370-63-0
M. Wt: 158.19 g/mol
InChI Key: SFPNZPQIIAJXGL-UHFFFAOYSA-N
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Description

2-Ethoxyethyl methacrylate is an organic compound with the chemical formula C₈H₁₄O₃ and a molecular weight of 158.1950 g/mol . . This compound is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2-ethoxyethanol are fed into a reactor along with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Properties

IUPAC Name

2-ethoxyethyl 2-methylprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-10-5-6-11-8(9)7(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPNZPQIIAJXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O3
Source PubChem
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Related CAS

35625-93-5, 36561-33-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-ethoxy-
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Record name Ethoxyethyl methacrylate polymer
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DSSTOX Substance ID

DTXSID1022186
Record name 2-Ethoxyethyl methacrylate
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Molecular Weight

158.19 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid with a fruity odor; [Atofina MSDS]
Record name 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester
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Record name 2-Ethoxyethyl methacrylate
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Vapor Pressure

1.1 [mmHg]
Record name 2-Ethoxyethyl methacrylate
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CAS No.

2370-63-0
Record name Ethoxyethyl methacrylate
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Record name 2-Ethoxy ethyl methacrylate
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Record name 2-Ethoxyethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester
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Record name 2-ethoxyethyl methacrylate
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Record name 2-ETHOXYETHYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

To a solution of 20 g methacrylic acid in 50 ml dichloromethane was added 19 g ethyl vinyl ether in 30 ml dichloromethane. The mixture was stirred overnight at room temperature and poured into ether and washed with a saturated aqueous solution of sodium bicarbonate until the solution ceased effervescing. The organic layer was dried with MgO/MgSO4 and concentrated in vacuo. The residue was distilled at 25° C./0.1 torr to give 7.1 g (19% yield) of ethoxyethyl methacrylate. A mixture of 7.0 g ethoxyethyl methacrylate and 0.076 g AIBN in 7 ml MEK was heated to 60° C. for 24 hr and 7 ml MEK was added. This solution (solution E) was used for further evaluation.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same way as the embodiment 1, synthesis of terpolymer was performed using 3.4 grams (0.0166 mols) of tricyclodecanylacrylate, 0.7 grams (0.0083 mols) of methacrylic acid, and 4 grams (0.0166 mols) of propylcarbonyloxyethoxyethyl methacrylate, which is a compound having been obtained in the synthesis example 10, in place of ethoxyethyl methacrylate. As a result, there was obtained 4.86 grams of poly (tricyclodecylacrylate-propylcarbonyloxyethoxyethyl methacrylate-methacrylic acid). The yield was 60%.
Name
tricyclodecanylacrylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
propylcarbonyloxyethoxyethyl methacrylate
Quantity
4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In the same way as the embodiment 1, synthesis of terpolymer was performed using 3.4 grams (0.0166 mols) of tricyclodecanylacrylate, 0.7 grams (0.0083 mols) of methacrylic acid, and 5 grams (0.0166 mols) of adamantyloxyethoxyethyl methacrylate, which is a compound having been obtained in the synthesis example 7, in place of ethoxyethyl methacrylate. As a result, there was obtained 5.4 grams of poly (tricyclodecylacrylate-adamantyloxyethoxyethyl methacrylate-methacrylic acid). The yield was 60%.
Name
tricyclodecanylacrylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
adamantyloxyethoxyethyl methacrylate
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxyethyl methacrylate
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2-Ethoxyethyl methacrylate
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2-Ethoxyethyl methacrylate
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2-Ethoxyethyl methacrylate
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2-Ethoxyethyl methacrylate
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2-Ethoxyethyl methacrylate
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Ethoxyethyl Methacrylate?

A1: this compound has the molecular formula C8H14O3 and a molecular weight of 158.196 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A: Researchers commonly utilize Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, and 13C-NMR techniques to characterize 2-EOEMA. These methods provide insights into the functional groups and structure of the molecule. [, , ]

Q3: What are the key properties of this compound relevant to its applications?

A: 2-EOEMA is recognized for its hydrophilic nature and its ability to form copolymers with various other monomers. This versatility makes it suitable for applications ranging from drug delivery systems to membrane modifications. [, , , ]

Q4: How does the presence of this compound influence the properties of copolymers?

A: Incorporating 2-EOEMA into copolymers can significantly alter their properties. For instance, increasing the 2-EOEMA content in poly(2-hydroxyethyl methacrylate) copolymers enhances their electrospinnability, enabling the fabrication of nanofibers for biomedical applications. []

Q5: How does cross-linking affect the molecular motions of this compound polymers?

A: Studies have shown that slight crosslinking of poly(this compound) using 2-ethoxyethyldimethacrylate eliminates the β relaxation while preserving the γ relaxation, indicating an influence on chain mobility and segmental motions within the polymer. []

Q6: Does this compound exhibit any catalytic properties?

A: While 2-EOEMA itself is not known for catalytic activity, it can be incorporated into polymers used in electroactive applications. For example, ferrocene-functionalized polymers containing 2-EOEMA have been investigated for their electrochemical properties. []

Q7: Have there been any computational studies on this compound?

A7: While specific computational studies focusing solely on 2-EOEMA were not identified in the provided abstracts, the use of techniques like molecular dynamics simulations could offer insights into the polymer's behavior and interactions in different environments.

Q8: How is this compound utilized in drug delivery systems?

A: 2-EOEMA serves as a valuable component in synthesizing microspheres for controlled drug release. Research indicates that varying the ratio of 2-EOEMA to other monomers like N-isopropylacrylamide can modulate drug release profiles from these microspheres. [, ]

Q9: What are the advantages of using this compound in intraocular implants?

A: Research shows that incorporating even small amounts of sequence-coded polyurethane tags, synthesized using 2-EOEMA, can label intraocular implants without significantly impacting their biocompatibility or transparency. This method offers a promising approach to anticounterfeiting labeling in medical devices. []

Q10: Are there any known alternatives to this compound with similar properties?

A: Other alkyl methacrylates, like 2-hydroxyethyl methacrylate (HEMA) or methyl methacrylate (MMA), can exhibit properties comparable to 2-EOEMA and may serve as potential substitutes depending on the specific application. [, ]

Q11: What research tools and resources are essential for studying this compound?

A: Essential resources include standard polymer characterization tools like FTIR, NMR, GPC, DSC, and TGA. Additionally, access to controlled radical polymerization techniques like RAFT polymerization enables the synthesis of well-defined 2-EOEMA-based polymers for various applications. [, , ]

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